N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the dioxidotetrahydrothiophene moiety: This step involves the oxidation of the tetrahydrothiophene ring to introduce the sulfone group.
Acylation reaction: The 4-methylphenoxyacetyl group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.
Amidation reaction: The final step involves the formation of the amide bond between the acylated intermediate and the tetrahydro-1-benzothiophene-3-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfone group or to reduce other functional groups present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H26N2O5S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26N2O5S2/c1-14-6-8-16(9-7-14)29-12-19(25)24-22-20(17-4-2-3-5-18(17)30-22)21(26)23-15-10-11-31(27,28)13-15/h6-9,15H,2-5,10-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
HOXDYUFSLHJWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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